molecular formula C21H22N4O3 B12181536 4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide

4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide

Cat. No.: B12181536
M. Wt: 378.4 g/mol
InChI Key: QXGPLRVLIPJDKO-UHFFFAOYSA-N
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Description

4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.

    Attachment of the Hexanoyl Chain: The hexanoyl chain is introduced through an acylation reaction. The quinazolinone derivative is reacted with hexanoyl chloride in the presence of a base such as pyridine to form the hexanoyl-substituted quinazolinone.

    Formation of the Benzamide Moiety: The final step involves the coupling of the hexanoyl-substituted quinazolinone with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides under anhydrous conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the quinazolinone and benzamide moieties.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide stands out due to its unique hexanoyl chain, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

4-[6-(4-oxoquinazolin-3-yl)hexanoylamino]benzamide

InChI

InChI=1S/C21H22N4O3/c22-20(27)15-9-11-16(12-10-15)24-19(26)8-2-1-5-13-25-14-23-18-7-4-3-6-17(18)21(25)28/h3-4,6-7,9-12,14H,1-2,5,8,13H2,(H2,22,27)(H,24,26)

InChI Key

QXGPLRVLIPJDKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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